2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid
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Overview
Description
2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid: A similar compound with a slightly different structure, which may result in different chemical and biological properties.
Other benzofuran derivatives: Compounds with similar benzofuran cores but different substituents, which can lead to variations in their reactivity and applications.
Uniqueness
2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]propanoic acid |
InChI |
InChI=1S/C20H18O6/c1-3-24-20(23)17-15-11-14(25-12(2)19(21)22)9-10-16(15)26-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
MFKXUKSFBISLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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